1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Lipophilicity ADMET Drug Design

1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic aryloxyaminopropanol derivative featuring a 2,6-dimethylmorpholine moiety linked via a secondary alcohol to a naphthalen-1-yloxy group. Its molecular formula is C19H26ClNO3 with a molecular weight of 351.87 g/mol, and it is typically supplied at 95% purity.

Molecular Formula C19H26ClNO3
Molecular Weight 351.87
CAS No. 1331266-00-2
Cat. No. B2939938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
CAS1331266-00-2
Molecular FormulaC19H26ClNO3
Molecular Weight351.87
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
InChIInChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-19-9-5-7-16-6-3-4-8-18(16)19;/h3-9,14-15,17,21H,10-13H2,1-2H3;1H
InChIKeyILBLEOLXIKPPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride (CAS 1331266-00-2) for Scientific Procurement: Core Properties and Research Context


1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic aryloxyaminopropanol derivative featuring a 2,6-dimethylmorpholine moiety linked via a secondary alcohol to a naphthalen-1-yloxy group. Its molecular formula is C19H26ClNO3 with a molecular weight of 351.87 g/mol, and it is typically supplied at 95% purity . The compound belongs to the class of beta-adrenergic receptor ligand analogs, structurally related to propranolol but with a cyclic tertiary amine replacing the isopropylamine side chain. It is primarily employed as a research tool in pharmacological profiling studies, including screening against G-protein coupled receptors [1].

Why 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride Cannot Be Interchanged with Generic Morpholine or Propranolol Analogs


While structurally related to morpholine-based aryloxyaminopropanols and the beta-blocker propranolol, the 2,6-dimethyl substitution on the morpholine ring introduces significant steric and electronic modifications that alter physicochemical properties and target selectivity. The compound's calculated logP of 3.32 and topological polar surface area (TPSA) of 38.77 Ų [1] differ from its unsubstituted morpholine analog (predicted logP ~2.8, TPSA ~41.9 Ų) , affecting membrane permeability and solubility. Furthermore, screening data show this compound is inactive against GPR35, whereas closely related morpholine-naphthalene analogs have demonstrated agonist activity at this receptor [2]. These differences preclude simple substitution based on structural similarity alone.

Quantitative Differentiation Evidence for 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride: Comparator-Based Analysis


Lipophilicity (clogP) vs. Unsubstituted Morpholine Analog

The 2,6-dimethyl substitution on the morpholine ring increases calculated lipophilicity. The target compound has a clogP of 3.32, compared to an estimated clogP of approximately 2.8 for the unsubstituted morpholine analog 1-(morpholin-4-yl)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 41510-06-9) [1] . This higher lipophilicity predicts enhanced membrane permeability but potentially reduced aqueous solubility.

Lipophilicity ADMET Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The target compound exhibits a TPSA of 38.77 Ų with zero hydrogen bond donors (HBD = 0) [1]. The unsubstituted morpholine analog (CAS 41510-06-9) contains a secondary alcohol (one HBD) and a higher predicted TPSA of approximately 41.9 Ų. The absence of HBD in the target compound (the alcohol proton is engaged in the hydrochloride salt form) and lower TPSA suggest improved passive absorption characteristics.

Polar Surface Area Drug-likeness Bioavailability

GPR35 Receptor Selectivity: Negative Data as a Differentiation Signal

In a primary screening assay for GPR35 antagonism, 1-(2,6-dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride was found to be inactive [1]. In contrast, structurally related morpholine-naphthalene compounds (e.g., certain N-substituted morpholino-naphthalene derivatives) have been reported as GPR35 agonists in the literature. This negative result provides a selectivity signal, indicating that the 2,6-dimethyl substitution may abrogate GPR35 activity.

GPCR Screening GPR35 Selectivity Profiling

Molecular Weight and Salt Form vs. Free Base Analogs

As a hydrochloride salt (MW 351.87 g/mol), this compound has a higher molecular weight than the free base 1-(2,6-dimethylmorpholin-4-yl)-3-(naphthalen-1-yloxy)propan-2-ol (calculated MW 315.41 g/mol) . The hydrochloride form typically offers improved aqueous solubility and solid-state stability compared to the free base. Comparator free base 1-(morpholin-4-yl)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 41510-06-9) has MW 287.35 g/mol.

Molecular Weight Salt Form Formulation

Optimal Research Application Scenarios for 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride Based on Differentiation Evidence


ADMET Property Optimization in Beta-Blocker Scaffold Development

Medicinal chemistry teams developing next-generation beta-adrenergic receptor ligands can utilize this compound as a reference standard for assessing the impact of morpholine dimethyl substitution on logP and TPSA. The measured clogP of 3.32 and TPSA of 38.77 Ų [1] provide a benchmark for improving membrane permeability over the unsubstituted morpholine analog, which is relevant for CNS-targeted beta-blocker programs.

Chemical Probe Selectivity Profiling Against GPR35

Given its inactivity in GPR35 antagonism assays [1], this compound serves as a selectivity control in GPCR screening panels. Researchers investigating GPR35-mediated pathways can use this compound to confirm that observed effects with active analogs are not due to non-specific morpholine-naphthalene scaffold interactions.

In Vitro Assay Development with Improved Solubility Salt Form

The hydrochloride salt form (MW 351.87 g/mol) [1] is preferable to the free base for aqueous-based biochemical and cell-based assays. Procurement of this salt eliminates the need for in-house salt formation, ensuring consistent solubility and reproducible dose-response data across screening campaigns.

Comparative Metabolism Studies with Morpholine-Containing Aryloxyaminopropanols

The 2,6-dimethyl substitution on the morpholine ring is expected to alter CYP450-mediated metabolism compared to the unsubstituted analog. This compound can be used in human liver microsome stability assays to quantify the metabolic advantage (e.g., intrinsic clearance) conferred by the dimethyl modification, supporting structure-metabolism relationship studies.

Quote Request

Request a Quote for 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.